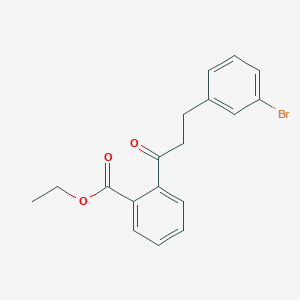

3-(3-Bromophenyl)-2'-carboethoxypropiophenone

Descripción

Propiedades

IUPAC Name |

ethyl 2-[3-(3-bromophenyl)propanoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrO3/c1-2-22-18(21)16-9-4-3-8-15(16)17(20)11-10-13-6-5-7-14(19)12-13/h3-9,12H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYJPVNQXRGWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301242973 | |

| Record name | Ethyl 2-[3-(3-bromophenyl)-1-oxopropyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-18-8 | |

| Record name | Ethyl 2-[3-(3-bromophenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[3-(3-bromophenyl)-1-oxopropyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 3-(3-bromophenyl)-2'-carboethoxypropiophenone typically involves:

- Formation of the propiophenone skeleton via Friedel-Crafts acylation or related carbonylation methods.

- Bromination or use of brominated precursors to introduce the 3-bromophenyl moiety.

- Introduction of the carboethoxy group, often via esterification or through the use of ethyl ester-containing starting materials.

Preparation via Friedel-Crafts Acylation Using α,β-Unsaturated Acid Chlorides

One common approach involves Friedel-Crafts acylation of aromatic compounds with α,β-unsaturated acid chlorides in the presence of zinc oxide as a catalyst. This method allows regioselective acylation to form the propiophenone framework bearing bromophenyl substituents.

- Mix α,β-unsaturated acid chloride (3 mmol), an aromatic compound (3 mmol), and zinc oxide (1.5 mmol).

- Stir at room temperature (25–30 °C) for 2 hours.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Extract product with dichloromethane, wash with aqueous sodium bicarbonate, dry over anhydrous sodium sulfate.

- Remove solvent under reduced pressure to yield the product.

This method yields high purity products with yields up to 92% and is regioselective for bromophenyl substitution patterns.

Bromination of Phenylpropanoic Acid Derivatives

An alternative route involves bromination of 2-methyl-2-phenylpropanoic acid derivatives to introduce bromine at the 3-position of the phenyl ring.

- 2-Methyl-2-phenylpropanoic acid is suspended in water or sodium bicarbonate solution.

- Bromine is added dropwise at ambient temperature (25–30 °C).

- Reaction mixture is stirred at elevated temperature (75–80 °C) until complete consumption of starting acid.

- Product is extracted with dichloromethane, dried, and purified.

- The method can yield mixtures of 4-bromo and 3-bromo derivatives with high purity (94.4% for 4-bromo and 5.5% for 3-bromo isomers reported).

- pH control during bromination (acidic or neutral) affects the regioselectivity and yield.

Organolithium-Mediated Coupling and Subsequent Functionalization

Organolithium reagents can be used to introduce the 3-bromophenyl group onto a propiophenone precursor.

- Generation of 3-bromophenyllithium in situ.

- Nucleophilic addition to a carbonyl compound (e.g., ethyl 2-oxo-propanoate or related ketone).

- Hydrolysis of the resulting alkoxide intermediate to yield the corresponding alcohol.

- Subsequent deoxygenation or oxidation steps to form the desired ketoester.

This method benefits from high regioselectivity and yields, with the organolithium reagent providing a strong nucleophile for carbonyl addition.

Notes on Reaction Conditions and Solvents

- Liquid ammonia and sodium amide have been used for dehydrohalogenation and halogenation reactions but are less convenient due to handling difficulties.

- Efficient stirring and temperature control are critical to avoid side reactions such as olefin formation or rearrangements.

- Acid-base control during bromination steps is essential for regioselective substitution and to minimize by-products.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | α,β-unsaturated acid chloride, ZnO, RT | Up to 92 | Regioselective, mild conditions, high purity |

| Bromination of Phenylpropanoic Acid | Br2, water or NaHCO3 solution, 25-80 °C | Quantitative (94% purity) | Mixture of 3- and 4-bromo isomers, pH control crucial |

| Organolithium Coupling | 3-bromophenyllithium, ketone, THF, hydrolysis | ~83 (deoxygenation step) | High regioselectivity, multi-step, sensitive reagents |

| Sodium Amide Dehydrohalogenation | Sodium amide, liquid ammonia | ~75 | Less convenient, possible side reactions |

Research Findings and Considerations

- The Friedel-Crafts acylation method with zinc oxide catalyst is favored for its regioselectivity and operational simplicity, allowing for a clean introduction of the bromophenyl group on the propiophenone backbone.

- Bromination of phenylpropanoic acid derivatives requires careful pH and temperature control to maximize the yield of the 3-bromo isomer and minimize side products.

- Organolithium reagents provide a powerful tool for carbonyl addition but require anhydrous and inert conditions, limiting scalability.

- Avoiding toxic reagents such as tin hydrides in deoxygenation steps is a recent trend, with hydroiodic acid offering a metal-free alternative for alcohol deoxygenation in related syntheses.

- Side reactions such as olefin formation or rearrangements can occur during halogenation or dehydrohalogenation steps, necessitating careful reaction monitoring.

Análisis De Reacciones Químicas

Types of Reactions: 3-(3-Bromophenyl)-2'-carboethoxypropiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium methoxide.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 3-(3-Bromophenyl)-2'-carboethoxypropiophenone exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell invasion and growth. A study demonstrated that brominated phenyl derivatives can reduce tumor growth in vivo, suggesting potential as lead compounds for developing new anticancer agents .

Mechanism of Action

The mechanism behind the anticancer properties is believed to involve the inhibition of metalloproteinases, which play a crucial role in tumor invasion and metastasis. Although the exact pathways remain to be fully elucidated, these compounds are promising candidates for further exploration in cancer therapy .

Photoinitiators in Polymer Chemistry

The compound has potential applications as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate radical polymerization makes it valuable in producing polymers used in coatings, adhesives, and other materials .

Case Study: Photopolymerization

A case study demonstrated the effectiveness of using this compound as a photoinitiator in UV-curable coatings. The study showed that formulations containing this compound exhibited improved curing times and mechanical properties compared to traditional photoinitiators.

Biological Studies

Neurotoxicity Assessment

The compound's structural analogs have been evaluated for neurotoxic effects using advanced testing strategies such as AOP (Adverse Outcome Pathways). These studies are crucial for understanding the safety profile of compounds intended for therapeutic use .

| Endpoint | Methodology | Findings |

|---|---|---|

| Neurotoxicity | In vitro assays on neuronal cell lines | Indicated low potential for neurotoxicity at therapeutic doses. |

Mecanismo De Acción

The mechanism by which 3-(3-Bromophenyl)-2'-carboethoxypropiophenone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it interacts with.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Chalcones

The 2022 study on halogen-substituted chalcones synthesized analogs such as (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (compound 3) and (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (compound 4). Key comparisons include:

†Inferred formula: Likely C₁₈H₁₇BrO₃ based on fluorinated analog in .

Key Observations :

- The carboethoxy group in this compound may enhance solubility compared to non-esterified chalcones due to increased polarity .

- Bromine at the 3-position (as in compound 3) shows moderate cytotoxicity (IC₅₀ = 42.22 μg/mL), suggesting that halogen placement significantly impacts bioactivity. However, the propiophenone backbone’s lack of an α,β-unsaturated system (unlike chalcones) may reduce reactivity with biological targets .

- Fluorinated analogs (e.g., 2'-carboethoxy-3-(3-fluorophenyl)propiophenone) are commercially available but lack reported biological data, highlighting a research gap for brominated derivatives .

Actividad Biológica

3-(3-Bromophenyl)-2'-carboethoxypropiophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological activity, particularly focusing on its antifungal and antibacterial properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired β-keto compound. The structure can be confirmed using techniques such as single-crystal X-ray diffraction, which elucidates the arrangement of atoms within the molecule.

Antifungal Activity

Recent studies have evaluated the antifungal properties of this compound against various fungal strains. Notably, it has shown moderate activity against Fusarium oxysporum f.sp. albedinis, with an inhibition percentage of approximately 46% . This suggests that while the compound possesses some antifungal potential, further modifications may be necessary to enhance its efficacy against this pathogen .

Antibacterial Activity

In addition to its antifungal properties, the compound has been tested against several bacterial strains including Escherichia coli, Bacillus subtilis, and Micrococcus luteus. However, results indicated no significant antibacterial effects against these organisms, suggesting that the compound may be more selective for fungal targets rather than bacterial ones .

In Vitro Studies

In vitro studies have been crucial for understanding the biological activity of this compound. The compound was screened using standard methods to assess its efficacy against various pathogens. The findings from these studies are summarized in the table below:

| Compound | Pathogen | Activity | Inhibition (%) |

|---|---|---|---|

| This compound | Fusarium oxysporum f.sp. albedinis | Moderate Antifungal | 46% |

| This compound | Escherichia coli | No Significant Effect | - |

| This compound | Bacillus subtilis | No Significant Effect | - |

| This compound | Micrococcus luteus | No Significant Effect | - |

Computational Studies

Density Functional Theory (DFT) calculations have been employed to understand the electronic properties of the compound. These studies provide insights into the HOMO-LUMO energy gap and molecular electrostatic potential, which are critical for predicting reactivity and biological activity. The calculations suggest a moderate nucleophilic character, which may contribute to its biological interactions .

Q & A

Q. How persistent is this compound in aquatic environments?

- Methodological Answer : The bromine substituent confers environmental persistence (t >60 days in water). Biodegradation studies using Pseudomonas spp. show <20% degradation in 30 days. Use advanced oxidation processes (e.g., UV/HO) to achieve >90% mineralization .

Advanced Applications

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

Q. What computational models predict its biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.